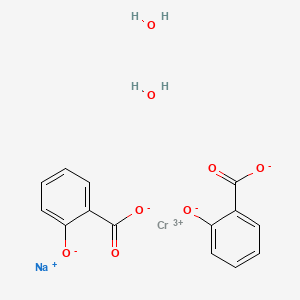
2-(Diethylamino)-N-methyl-o-acetotoluidide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-N-methyl-o-acetotoluidide hydrochloride is a chemical compound known for its applications in various fields, including medicine and industrial chemistry. It is an amide derivative and is often used in the synthesis of other complex molecules due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-methyl-o-acetotoluidide hydrochloride typically involves the reaction of 2,6-dimethylaniline with diethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)-N-methyl-o-acetotoluidide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The products depend on the substituent introduced, such as halides or alkyl groups.
Applications De Recherche Scientifique
2-(Diethylamino)-N-methyl-o-acetotoluidide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-N-methyl-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine: Another amide derivative used as a local anesthetic.
Procainamide: Used as an antiarrhythmic agent.
Bupivacaine: A long-acting local anesthetic.
Uniqueness
2-(Diethylamino)-N-methyl-o-acetotoluidide hydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various fields, from medicinal chemistry to industrial applications.
Propriétés
Numéro CAS |
77966-73-5 |
|---|---|
Formule moléculaire |
C14H23ClN2O |
Poids moléculaire |
270.80 g/mol |
Nom IUPAC |
[2-(N,2-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)11-14(17)15(4)13-10-8-7-9-12(13)3;/h7-10H,5-6,11H2,1-4H3;1H |
Clé InChI |
RISZNMGLVKVLCF-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC(=O)N(C)C1=CC=CC=C1C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


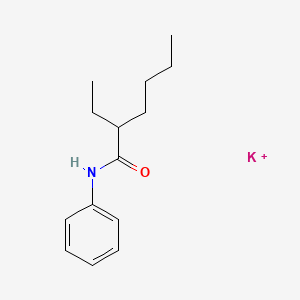

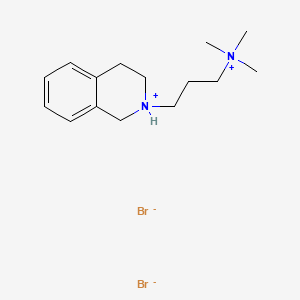
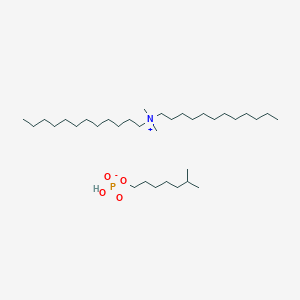
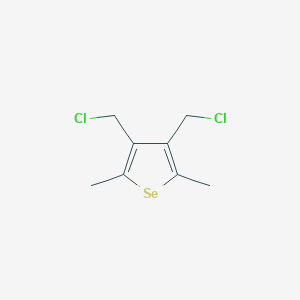
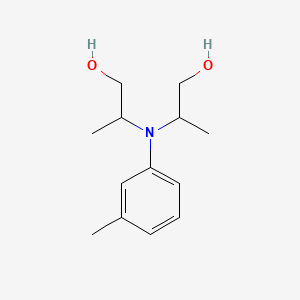



![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13771672.png)

![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)

